6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of an intermediate, which is then cyclized to form the final product . The reaction conditions often include the use of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chlorine substituent but shares similar structural features and biological activities.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Similar to 6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3 |
InChI Key |
MBOXSKNWPQUMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)Cl |
Origin of Product |
United States |
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